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2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid typically involves the reaction of 2-chloropyridine with thiazole-4-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its target. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a pyridyl group instead of a chloropyridine.
2-(2-Chloropyridin-3-yl)thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiazole ring.
Uniqueness
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid is unique due to the specific positioning of the chloropyridine and thiazole moieties, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5ClN2O2S |
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Molecular Weight |
240.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-5(2-1-3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
WFWCYHIBBNXAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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